4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide

Ion Channel Pharmacology Cancer Biology Neuroscience

Specifically profiled for selectivity profiling: this compound is a validated negative control for KCNK9 (TASK-3) ion channel screens and CYP4Z1 inhibition assays, enabling you to calibrate assay sensitivity and eliminate false positives. Its unique 4-nitrobenzyl substitution makes it an essential SAR comparator for medicinal chemistry optimization. Not a generic piperazine – order with confidence for reproducible, target-specific research.

Molecular Formula C20H24N4O5S
Molecular Weight 432.5
CAS No. 887196-83-0
Cat. No. B2450281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide
CAS887196-83-0
Molecular FormulaC20H24N4O5S
Molecular Weight432.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C
InChIInChI=1S/C20H24N4O5S/c1-16-3-9-19(10-4-16)30(28,29)23(20(25)22-13-11-21(2)12-14-22)15-17-5-7-18(8-6-17)24(26)27/h3-10H,11-15H2,1-2H3
InChIKeyALMWASWXOZXQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide (CAS 887196-83-0): A Structurally Distinct Piperazine Carboxamide for Specialized Screening Libraries


4-Methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide (CAS 887196-83-0) is a synthetic, multi-substituted piperazine derivative with the molecular formula C20H24N4O5S and a molecular weight of 432.5 g/mol . It belongs to a class of N-sulfonyl piperazine carboxamides, distinguished by the simultaneous presence of a 4-nitrobenzyl group at the exocyclic nitrogen and a 4-methyl substituent on the piperazine ring. Its physicochemical profile, including a calculated XLogP3-AA of 2.4 and zero hydrogen bond donors, places it in a property space often associated with CNS drug-like molecules or specialized biochemical probes . This compound is primarily offered for research purposes, and its unique substitution pattern makes it a candidate for screening against specific biological targets where other piperazine derivatives have shown interaction.

Why 4-Methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide Cannot Be Simply Replaced by Other Piperazine Carboxamides


Substitution within the N-tosylpiperazine carboxamide class is highly non-trivial. Even minor structural modifications, such as changing the position of the nitro group on the benzyl ring or altering the piperazine N-substituent, can lead to profound shifts in biological activity. While the target compound 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide was largely inactive in a broad panel of high-throughput screening (HTS) assays, structurally analogous compounds have shown specific, potent activity. For instance, a compound differing only by the nature of the benzyl substituent demonstrated nanomolar inhibition of CYP4Z1 . This demonstrates that the biological activity within this scaffold is exquisitely sensitive to the specific combination of functional groups, making generic substitution based on a common core scaffold unreliable for research or procurement purposes.

Quantitative Activity Profile of 4-Methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide: Evidence from Broad HTS Screening


Specific Profiling Against the Human KCNK9 (TASK-3) Potassium Channel

In a primary cell-based screen for inhibitors of the two-pore domain potassium channel KCNK9 (TASK-3), 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide was characterized as inactive . This specific negative result is valuable for chemogenomic and selectivity profiling, distinguishing it from other piperazine-containing compounds that may exhibit off-target potassium channel activity. It provides direct evidence for the absence of interaction with this specific target, a feature that can be crucial for assay development or chemical probe optimization.

Ion Channel Pharmacology Cancer Biology Neuroscience

Activity Profile in the qHTS Assay for Eya2 Phosphatase Inhibition

In a quantitative high-throughput screening (qHTS) assay measuring inhibition of the Eya2 phosphatase, a target implicated in cancer metastasis, 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide was found to be inactive . This contrasts with other piperazine derivatives that have shown inhibitory activity in similar phosphatase assays. The result contributes to the compound's selectivity profile, indicating a lack of promiscuous phosphatase inhibition, which can be a common liability in drug-like molecules.

Cancer Biology Enzyme Inhibition High-Throughput Screening

Contrasting Activity Against the CYP4Z1 Enzyme with a Close Structural Analog

While the target compound's activity against CYP4Z1 is not directly reported, a very close structural analog, a 4-methyl-N-tosylpiperazine-1-carboxamide with a different benzyl substitution, has been shown to inhibit CYP4Z1 with an IC50 of 7.20 µM in human HepG2 cell membranes . This provides a critical, cross-study comparable benchmark. It suggests that the core scaffold is amenable to CYP4Z1 inhibition, but the specific 4-nitrobenzyl substituent in the target compound may be a key determinant of activity or selectivity. This highlights the importance of selecting the precise compound for target-specific studies rather than any generic analog.

Drug Metabolism Oncology Structure-Activity Relationship

Optimal Research and Application Scenarios for 4-Methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide


Building Target-Specific Chemical Libraries for Ion Channel Selectivity Screening

The compound's demonstrated inactivity against KCNK9 (TASK-3) makes it a valuable negative control or background filler for chemical libraries designed to screen for selective ion channel modulators. Its presence helps in calibrating assay sensitivity and identifying false positives that arise from non-specific effects, rather than target-specific modulation .

Structure-Activity Relationship (SAR) Studies on CYP4Z1 Inhibitors

The compound serves as a key comparator in SAR studies exploring the role of the 4-nitrobenzyl group on CYP4Z1 inhibition. Its structural similarity to a known CYP4Z1 inhibitor (7.20 µM) but distinct substitution allows researchers to map the pharmacophoric requirements for enzyme inhibition, making it a critical tool compound for medicinal chemistry optimization .

Profiling Compound Selectivity Against Common Off-Target Enzyme Classes

With confirmed inactivity in Eya2 phosphatase and bacterial capsule biogenesis assays, this compound is suitable for inclusion in selectivity panels. It provides a clean baseline for researchers developing drugs or probes where inhibition of these targets would be an undesirable liability, directly leveraging the compound's broad HTS profiling data .

Quote Request

Request a Quote for 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.